![molecular formula C17H14N2O5 B8133138 Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B8133138.png)
Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Compounds such as 2-Methyl-1,8-naphthyridine-3-carbazide and its esters exhibit promising antimicrobial activity against various bacteria and fungi (Ramesh & Sreenivasulu, 2004). Similarly, N-(1,8-naphthyridin-7-yl)-methylenamine derivatives show in vitro antibacterial activity against different bacteria (Nishigaki, Mizushima, & Senga, 1977).
Pharmaceutical Applications : Various studies have indicated the potential of 1,8-naphthyridine derivatives in pharmaceutical applications. For instance, some derivatives demonstrate potent gastric antisecretory properties, with certain compounds being more effective than cimetidine in lowering total acid output in rats (Santilli, Scotese, Bauer, & Bell, 1987). 4-Substituted-3-ethoxycarbonyl(carboxy)-1,5-naphthyridines have also shown promise as antibacterial agents due to their unique properties and biological activity (Titkova et al., 1982).
Synthesis and Chemical Properties : Various studies have developed efficient routes for synthesizing 3-substituted 1,8-naphthyridine-2,4-diones with potential pharmaceutical applications (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997). The solvatochromism of certain naphthyridines in different solvents has also been studied to understand the formation of zwitterionic species (Santo et al., 2003).
Novel Synthesis and Applications : Innovative syntheses and applications of naphthyridine derivatives continue to be explored. For instance, new synthesis methods have been developed for 2-substituted 1,8-naphthyridines (Hawes & Wibberley, 1967), and studies have synthesized novel compounds with potential pharmacological activity (Perillo, Kremenchuzky, & Blanco, 2009).
properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-17(22)13-14(20)12-8-5-9-18-15(12)19(16(13)21)24-10-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBKEZNZJMPPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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